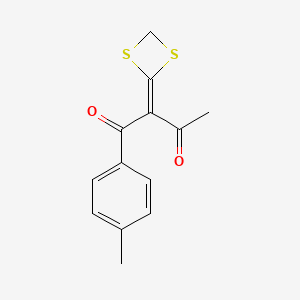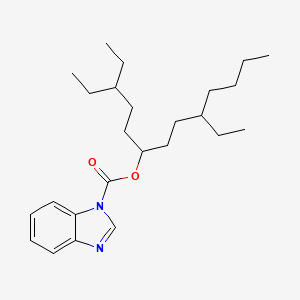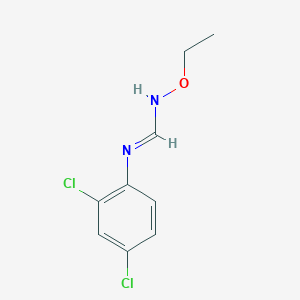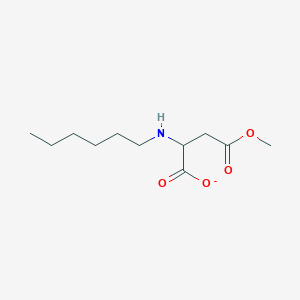
N-(2,6-Dimethylphenyl)oxolan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,6-Dimethylphenyl)oxolan-2-amine: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers This compound features a phenyl group substituted with two methyl groups at the 2 and 6 positions, attached to an oxolan-2-amine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethylphenyl)oxolan-2-amine can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylaniline with an oxirane derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack of the amine group on the oxirane ring, leading to the formation of the oxolan-2-amine structure.
Reaction Conditions:
Reagents: 2,6-dimethylaniline, oxirane derivative
Catalysts: Acidic or basic catalysts (e.g., hydrochloric acid, sodium hydroxide)
Solvents: Polar solvents such as ethanol or methanol
Temperature: Room temperature to moderate heating (25-80°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,6-Dimethylphenyl)oxolan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Formation of N-(2,6-dimethylphenyl)oxolan-2-one.
Reduction: Formation of this compound derivatives.
Substitution: Formation of substituted phenyl derivatives, such as N-(2,6-dimethyl-4-nitrophenyl)oxolan-2-amine.
Wissenschaftliche Forschungsanwendungen
N-(2,6-Dimethylphenyl)oxolan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2,6-Dimethylphenyl)oxolan-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an antimicrobial agent or a pharmaceutical intermediate.
Vergleich Mit ähnlichen Verbindungen
N-(2,6-Dimethylphenyl)oxolan-2-amine can be compared with other similar compounds, such as:
N-(2,4-Dimethylphenyl)oxolan-2-amine: Differing in the position of methyl groups on the phenyl ring.
N-(2,6-Dimethylphenyl)tetrahydrofuran-2-amine: Featuring a tetrahydrofuran ring instead of an oxolan ring.
N-(2,6-Dimethylphenyl)pyrrolidine-2-amine: Containing a pyrrolidine ring instead of an oxolan ring.
Eigenschaften
CAS-Nummer |
106647-77-2 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
N-(2,6-dimethylphenyl)oxolan-2-amine |
InChI |
InChI=1S/C12H17NO/c1-9-5-3-6-10(2)12(9)13-11-7-4-8-14-11/h3,5-6,11,13H,4,7-8H2,1-2H3 |
InChI-Schlüssel |
KZAQQYNZOPGESN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(7R,8R,10R)-7-acetyloxy-10-bromo-7,8,9,10-tetrahydrobenzo[f]quinolin-8-yl] acetate](/img/structure/B14334998.png)

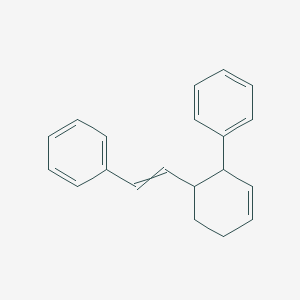

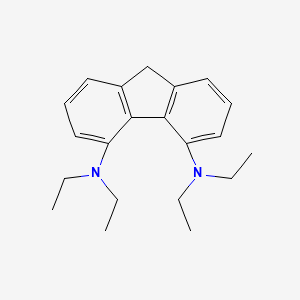
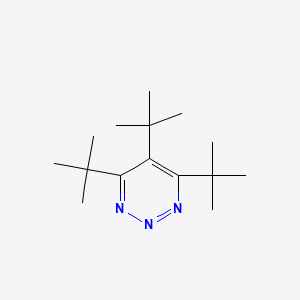
methanone](/img/structure/B14335027.png)
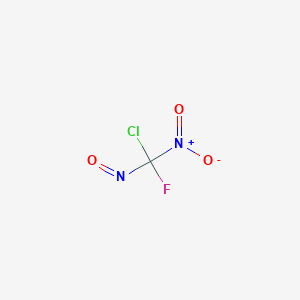
![Ethyl 2-[(9,10-dioxoanthracen-1-yl)amino]-2-oxoacetate](/img/structure/B14335043.png)
